molecular formula C10H19O4P B14620995 3-Diethoxyphosphoryl-hex-5-en-2-one CAS No. 57648-58-5

3-Diethoxyphosphoryl-hex-5-en-2-one

Cat. No.: B14620995
CAS No.: 57648-58-5
M. Wt: 234.23 g/mol
InChI Key: JQSPXYQFWOCCDN-UHFFFAOYSA-N
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Description

3-Diethoxyphosphoryl-hex-5-en-2-one is an organic compound with the molecular formula C8H15O4P It is a phosphorylated derivative of hexenone, characterized by the presence of a diethoxyphosphoryl group attached to the hexenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Diethoxyphosphoryl-hex-5-en-2-one typically involves the reaction of hex-5-en-2-one with diethyl phosphite under specific conditions. One common method is the Michael addition reaction, where diethyl phosphite is added to hex-5-en-2-one in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen, and at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as distillation and chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Diethoxyphosphoryl-hex-5-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Diethoxyphosphoryl-hex-5-en-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of organophosphorus compounds.

    Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biochemical pathways.

    Industry: It is used in the production of agrochemicals, flame retardants, and plasticizers.

Mechanism of Action

The mechanism of action of 3-Diethoxyphosphoryl-hex-5-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The diethoxyphosphoryl group can act as a phosphate mimic, allowing the compound to interfere with phosphorylation-dependent processes. This can lead to the modulation of enzyme activity or signal transduction pathways, ultimately affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Diethoxyphosphoryl-hex-5-en-2-one is unique due to its specific hexenone backbone combined with the diethoxyphosphoryl groupIts ability to undergo various chemical reactions and its potential use in diverse scientific fields highlight its versatility and importance .

Properties

CAS No.

57648-58-5

Molecular Formula

C10H19O4P

Molecular Weight

234.23 g/mol

IUPAC Name

3-diethoxyphosphorylhex-5-en-2-one

InChI

InChI=1S/C10H19O4P/c1-5-8-10(9(4)11)15(12,13-6-2)14-7-3/h5,10H,1,6-8H2,2-4H3

InChI Key

JQSPXYQFWOCCDN-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(CC=C)C(=O)C)OCC

Origin of Product

United States

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